Lipophilicity Modulation: Intermediate cLogP Between Unsubstituted and tert-Butyl Analogs
The cyclobutyl analog (CAS 2098023-35-7) exhibits a computed XLogP3 of 0.4, which lies between the unsubstituted analog (CAS 2098022-58-1) with XLogP3 of -0.7 and the tert-butyl analog (CAS 2098053-16-6) with XLogP3 of 1.0 [1]. This intermediate lipophilicity can be advantageous for balancing permeability and solubility, a key criterion in early drug discovery.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 0.4 |
| Comparator Or Baseline | Unsubstituted analog (CAS 2098022-58-1): -0.7; tert-Butyl analog (CAS 2098053-16-6): 1.0 |
| Quantified Difference | +1.1 log units vs. unsubstituted; -0.6 log units vs. tert-butyl |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2025.09.15) |
Why This Matters
Lipophilicity directly influences ADME properties; a cLogP of 0.4 positions this compound well within optimal oral drug space, unlike the more polar unsubstituted or more lipophilic tert-butyl variants.
- [1] XLogP3-AA values from PubChem Compound Summaries for CID 121214858 (target), CID 121214762 (unsubstituted), and CID 121214820 (tert-butyl). National Center for Biotechnology Information (2026). View Source
